4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(2,5-dichlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDKYWIAANDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270915 | |
| Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954224-18-1 | |
| Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954224-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
The synthesis of this compound is a multi-step process that involves the initial formation of the core pyrimidine (B1678525) ring, followed by strategic functionalization. The key steps include the cyclization to form the heterocyclic core, a chlorination step, and the introduction of the dichlorophenyl moiety.
Cyclization Reactions Leading to the Pyrimidine Core
The foundational step in the synthesis of the target molecule is the construction of the pyrimidine ring. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related derivative. In the context of this compound, a plausible synthetic route begins with a precursor that already contains the 2,5-dichlorophenyl group.
For instance, a chalcone derivative, specifically an α,β-unsaturated ketone bearing the 2,5-dichlorophenyl group, can be reacted with compounds like guanidine hydrochloride in the presence of a base. This reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration/aromatization to yield a 2-amino-4-hydroxy-6-(2,5-dichlorophenyl)pyrimidine. Alternatively, condensation of a β-ketoester containing the 2,5-dichlorophenyl moiety with urea or thiourea (B124793) can be employed to generate the corresponding 2-pyrimidinone or 2-thiopyrimidine intermediates. researchgate.net These initial products serve as the crucial scaffold for subsequent functionalization.
| Reactant A | Reactant B | Key Conditions | Intermediate Product |
| 1-(2,5-dichlorophenyl)-3-aryl-2-propen-1-one | Guanidine Hydrochloride | Basic (e.g., NaOH or NaOEt) | 2-Amino-4-(aryl)-6-(2,5-dichlorophenyl)pyrimidine |
| Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | Urea | Basic, Reflux | 6-(2,5-Dichlorophenyl)pyrimidin-4(3H)-one |
Chlorination Strategies for Pyrimidine Rings
To introduce the chloro group at the 4-position, the hydroxyl or oxo group of the pyrimidinone intermediate must be converted. This transformation is a standard and widely used procedure in pyrimidine chemistry. The most common and effective reagents for this chlorination are phosphorus oxychloride (POCl₃) and phosgene (COCl₂). nih.govgoogle.com
The reaction typically involves heating the hydroxypyrimidine substrate in excess phosphorus oxychloride, often in the presence of a tertiary amine base like pyridine (B92270) or N,N-dimethylaniline. nih.gov This process converts the hydroxyl group into a reactive phosphonate intermediate, which is then displaced by a chloride ion to yield the 4-chloropyrimidine. Modern, more environmentally conscious methods aim to reduce the amount of POCl₃ used, employing equimolar amounts in sealed reactors at high temperatures. nih.gov Phosgene can also be used, particularly in industrial settings, often with catalysts like quaternary ammonium salts to facilitate the reaction. google.com
| Starting Material | Chlorinating Agent | Typical Conditions | Product |
| 6-(2,5-Dichlorophenyl)pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Reflux, with or without a base (e.g., Pyridine) | This compound |
| 6-(2,5-Dichlorophenyl)pyrimidin-4(3H)-one | Phosgene (COCl₂) | Aprotic solvent, Catalyst (e.g., Quaternary ammonium salt) | This compound |
Introduction of Aryl Moiety via Cross-Coupling or Condensation Reactions
There are two primary strategies for introducing the 2,5-dichlorophenyl group onto the pyrimidine ring. The first, as described in the cyclization section, involves incorporating the aryl group into one of the initial building blocks before the ring is formed (a condensation approach).
A second, powerful strategy involves the use of transition-metal-catalyzed cross-coupling reactions on a pre-formed pyrimidine ring. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose. mdpi.comresearchgate.netresearchgate.net This method typically involves the reaction of a chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target compound, one could start with a molecule like 4,6-dichloropyrimidine and selectively couple it with (2,5-dichlorophenyl)boronic acid. The reactivity of chloro-substituted positions on the pyrimidine ring generally follows the order C4(6) > C2, allowing for regioselective substitution at the 4- or 6-position. acs.org Microwave-assisted protocols have been developed to accelerate these reactions, often achieving high yields in short reaction times with low catalyst loading. mdpi.combohrium.com
| Pyrimidine Substrate | Aryl Source | Catalyst System | Product |
| 4,6-Dichloropyrimidine | (2,5-Dichlorophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃) | This compound |
Functionalization and Derivatization Strategies for Structural Modification
Once synthesized, this compound serves as a versatile intermediate for further structural modifications. These modifications can be targeted at either the pyrimidine ring or the dichlorophenyl substituent.
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The pyrimidine ring is electron-deficient, which makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom at the 4-position is an excellent leaving group and is readily displaced by a wide variety of nucleophiles. acs.orgnih.gov The reactivity at the C4 position is generally greater than at the C2 position, providing a degree of regioselectivity. stackexchange.com
A broad range of nucleophiles can be employed to create a diverse library of derivatives. These include:
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce ether linkages.
N-Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) react readily to form substituted aminopyrimidines. frontiersin.org
S-Nucleophiles: Thiolates can displace the chloride to form thioethers.
C-Nucleophiles: In some cases, stabilized carbanions or cyanide ions can be used to form new carbon-carbon bonds. rsc.org
These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated.
| Nucleophile | Reagent Example | Product Class |
| Amine | Piperidine, Aniline | 4-Amino-6-(2,5-dichlorophenyl)pyrimidine derivative |
| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-6-(2,5-dichlorophenyl)pyrimidine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-6-(2,5-dichlorophenyl)pyrimidine |
Transformations Involving the 2,5-Dichlorophenyl Substituent
The 2,5-dichlorophenyl ring itself can also be a site for further functionalization, although this is often more challenging due to the deactivating nature of the chloro substituents and the steric hindrance from the pyrimidine ring. The two chlorine atoms are ortho-para directing but are deactivating, making electrophilic aromatic substitution reactions require forcing conditions. study.com
Potential transformations include:
Further Halogenation: Electrophilic chlorination or bromination could potentially introduce a third halogen onto the phenyl ring. The incoming electrophile would likely be directed to the positions ortho or para to the existing chlorine atoms (positions 3, 4, or 6). study.commasterorganicchemistry.com
Nitration: Under harsh conditions (e.g., concentrated HNO₃/H₂SO₄), a nitro group could be introduced onto the phenyl ring.
Metal-Catalyzed Cross-Coupling: The chloro substituents on the phenyl ring could themselves participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), although this would require a catalyst system capable of activating the less reactive aryl chlorides, and selectivity between the 2- and 5-position chlorides would be a significant challenge.
These transformations allow for the synthesis of more complex molecules where both the heterocyclic core and the aryl substituent are modified.
Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidine Scaffold
The presence of a reactive chlorine atom and multiple nitrogen atoms in the pyrimidine ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. While specific examples utilizing this exact compound are not extensively documented in publicly available literature, the general reactivity of chloropyrimidines suggests several potential synthetic routes to fused systems such as triazolopyrimidines and pyrazolopyrimidines.
One common strategy involves the reaction of a chloropyrimidine with a binucleophilic reagent, leading to the formation of a new fused ring. For instance, the synthesis of triazolopyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound with a 5-amino-4H-1,2,4-triazole to form a 7-hydroxytriazolopyrimidine intermediate. This intermediate can then be treated with a chlorinating agent like phosphoryl chloride to yield a chloro-triazolopyrimidine, which subsequently undergoes nucleophilic substitution. nih.govnih.gov By analogy, this compound could potentially react with hydrazines or other suitable binucleophiles to construct fused ring systems. For example, reaction with hydrazine could lead to a hydrazinylpyrimidine intermediate, which could then cyclize to form a pyrazolo[3,4-d]pyrimidine derivative. The synthesis of such pyrazolo[3,4-d]pyrimidines has been reported from 4-chloropyrazolo[3,4-d]pyrimidines through nucleophilic displacement of the chlorine atom. researchgate.net
The general approach for synthesizing pyrazolo[3,4-d]pyrimidines often involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. nih.gov For instance, reacting a 5-amino-4-cyanopyrazole with a suitable cyclizing agent can yield the pyrazolo[3,4-d]pyrimidine core. semanticscholar.org In the context of the title compound, it could serve as a building block where the chlorine atom is displaced by a nucleophile that is part of a pre-formed or in-situ generated heterocyclic precursor, leading to the fused system.
Mechanistic Elucidation and Optimization of Synthetic Protocols
Reaction Kinetics and Pathway Analysis
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. The mechanism of this reaction is believed to involve a series of nucleophilic additions and dehydrations to form the heterocyclic ring. nano-ntp.com
In the context of nucleophilic substitution reactions on the pyrimidine ring, which are key transformations for this compound, kinetic studies on analogous systems like 4-X-substituted-2,6-dinitrochlorobenzene with pyridines have been conducted. These studies indicate that such reactions likely proceed via an SNAr (nucleophilic aromatic substitution) mechanism. scispace.com The rate of these reactions is influenced by the nature of the substituent on the aromatic ring, the nucleophile, and the solvent. scispace.com It is reasonable to infer that nucleophilic substitution on this compound would follow a similar SNAr pathway, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion.
Role of Catalysts and Reaction Conditions in Regioselectivity and Yield
The regioselectivity of reactions involving dichloropyrimidines is a critical aspect that is significantly influenced by catalysts and reaction conditions. In molecules containing multiple reactive chlorine atoms, such as 2,4-dichloropyrimidines, the site of nucleophilic attack can be controlled to achieve the desired product.
Nucleophilic Aromatic Substitution (SNAr):
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to electronic and steric effects. wuxiapptec.comwuxiapptec.com Generally, in 2,4-dichloropyrimidines, nucleophilic substitution is selective for the C4 position. However, exceptions exist, and C2 selectivity can be achieved, particularly when an electron-donating group is present at the C6 position. wuxiapptec.comwuxiapptec.com For 6-aryl-2,4-dichloropyrimidines, a high degree of regioselectivity for substitution at the C4 position has been observed in reactions with both aliphatic secondary amines and aromatic amines. acs.org The presence of an aryl group at the C6 position, analogous to the 2,5-dichlorophenyl group in the title compound, can influence the electronic distribution within the pyrimidine ring and thus direct the regioselectivity of nucleophilic attack.
The choice of base and the use of a palladium catalyst can also play a crucial role. For example, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with aliphatic amines is carried out using LiHMDS as the base, while reactions with aromatic amines can proceed without a catalyst. acs.org
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of chloropyrimidines. mdpi.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents. In the case of 2,4-dichloropyrimidines, the Suzuki coupling typically occurs with high regioselectivity at the C4 position. mdpi.com This selectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com
The choice of palladium catalyst and ligands is critical for achieving high yields and regioselectivity. For instance, tetrakis(triphenylphosphine)palladium(0) has been effectively used as a catalyst in the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines. mdpi.com The reaction conditions, including the solvent, base, and temperature, must be carefully optimized to ensure efficient and selective coupling.
The following table summarizes the influence of reaction conditions on the regioselectivity of dichloropyrimidines, which can be extrapolated to understand the potential reactivity of this compound.
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Observed Regioselectivity |
|---|---|---|---|---|
| SNAr Amination | 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS base | C4-substitution acs.org |
| SNAr Amination | 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | C4-substitution acs.org |
| Suzuki Coupling | 2,4-Dichloropyrimidine (B19661) | Aryl/Heteroaryl boronic acids | Pd(PPh3)4, Microwave | C4-substitution mdpi.com |
Green Chemistry Approaches in the Synthesis of Halogenated Pyrimidines
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated pyrimidines, to minimize environmental impact and improve efficiency. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods. nih.govfrontiersin.orgnih.govmdpi.com
Microwave-assisted synthesis has emerged as a powerful green tool in organic chemistry, offering significant advantages such as reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. orientjchem.orgnih.govresearchgate.netsemanticscholar.org The application of microwave irradiation has been successfully demonstrated in the synthesis of fused pyrimidine derivatives and in the regioselective Suzuki coupling of 2,4-dichloropyrimidines. mdpi.comorientjchem.org For the synthesis of this compound and its derivatives, microwave-assisted protocols could offer a more sustainable and efficient alternative to traditional synthetic methods.
The following table highlights some green chemistry approaches applicable to the synthesis of pyrimidine derivatives.
| Green Chemistry Approach | Description | Potential Application to Halogenated Pyrimidines |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Rapid and efficient synthesis of the pyrimidine core and subsequent functionalization reactions. mdpi.comorientjchem.org |
| Catalytic Methods | Employment of catalysts to increase reaction efficiency and reduce waste. | Palladium-catalyzed cross-coupling reactions for C-C bond formation with low catalyst loading. mdpi.com |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. mdpi.com | Performing condensation and substitution reactions in aqueous media or other green solvents. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information can be derived.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and electronic properties of molecules. DFT studies, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable conformation of 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine. mdpi.comnih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Dichlorophenyl-pyrimidine Scaffold (Based on DFT Calculations)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl (pyrimidine) | 1.74 | N-C-N (pyrimidine) | 126.0 |
| C-N (pyrimidine) | 1.33 | C-C-N (pyrimidine) | 116.0 |
| C-C (phenyl) | 1.39 | C-C-Cl (phenyl) | 119.5 |
| C-Cl (phenyl) | 1.75 | C-C-C (phenyl) | 120.0 |
Note: The data in this table are representative values for similar molecular scaffolds found in the literature and are intended for illustrative purposes. Actual calculated values for this compound may vary.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. acs.org The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. uni.lu A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO would likely be distributed across the electron-deficient pyrimidine (B1678525) ring, particularly at the carbon atom bonded to the chlorine. The presence of multiple chlorine atoms, which are electron-withdrawing, would lower the energies of both the HOMO and LUMO. FMO analysis helps in identifying the sites susceptible to nucleophilic or electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichlorophenyl-pyrimidine Scaffold
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These energy values are typical for related heterocyclic compounds and serve as an illustration. Specific calculations for this compound are required for precise values.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. lumorachemicals.com It plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In the MEP map of this compound, the nitrogen atoms of the pyrimidine ring would appear as regions of high negative potential (red), making them likely sites for hydrogen bonding interactions. Conversely, the hydrogen atoms of the phenyl ring and the area around the chlorine atom on the pyrimidine ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. uni.lu
Molecular Dynamics (MD) Simulations and Conformational Analysis
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. rsc.org
MD simulations can explore the conformational landscape of this compound by simulating its motion in a solvent, typically water, over a period of nanoseconds. This analysis would reveal the most stable conformations and the energy barriers between them. The primary conformational flexibility would arise from the rotation around the single bond connecting the pyrimidine and dichlorophenyl rings. The simulation would likely show that the molecule predominantly occupies a twisted conformation, with fluctuations around this minimum energy state.
A significant application of MD simulations is to study the interaction of a small molecule like this compound with a biological target, such as a protein kinase. nih.govmdpi.com Many pyrimidine derivatives are known to be kinase inhibitors, often binding in the ATP-binding pocket of the enzyme. nih.govnih.govnih.gov
An in silico docking study would first be performed to predict the most likely binding pose of the compound within the active site of a target protein (e.g., Epidermal Growth Factor Receptor, EGFR). Following docking, an MD simulation of the protein-ligand complex would be run. nih.govresearchgate.net This simulation provides insights into the stability of the binding pose and the key interactions that maintain the complex. Analysis of the MD trajectory can reveal:
Hydrogen Bond Analysis: To identify persistent hydrogen bonds between the ligand and protein residues, which are crucial for binding affinity. The nitrogen atoms of the pyrimidine ring are prime candidates for forming such bonds.
Hydrophobic Interactions: To map out the non-polar interactions, for instance, between the dichlorophenyl ring and hydrophobic residues in the active site.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools pivotal in modern drug discovery and materials science. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For halogenated pyrimidines like this compound, these models serve to predict activity, guide the synthesis of more potent analogues, and elucidate the structural features crucial for their biological function.
The development of predictive models for the in vitro biological activities of halogenated pyrimidines, including this compound, is a key objective of QSAR studies. These models are typically built using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to correlate molecular descriptors with activities like enzyme inhibition or antiviral efficacy. nih.gov
Research on related halogenated pyrimidine derivatives has successfully established predictive QSAR models for various biological targets. For instance, a study on a series of 32 halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, demonstrated the development of a robust predictive model. nih.gov By employing a bee algorithm for variable selection, the resulting model showed a high correlation coefficient (R²) of 0.9627 for the training set and 0.9185 for the external test set, indicating strong predictive power. nih.gov
Similarly, QSAR models have been constructed for substituted pyrimidines targeting the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. researchpublish.com These models utilized a set of six descriptors to predict the EC₅₀ values, achieving a high degree of statistical significance. researchpublish.com The predictive capacity of such models is rigorously evaluated using internal validation (e.g., leave-one-out cross-validation) and external validation with a dedicated test set of compounds. nih.govresearchpublish.com A high value for the cross-validated R² (Q²) and the predictive R² for the external set confirms that the model is not a result of chance correlation and can reliably predict the activity of new compounds. nih.govresearchpublish.com
These established methodologies are directly applicable to this compound for predicting its potential biological activities against various targets. By including it in a dataset of similar halogenated pyrimidines, a predictive model could be generated to estimate its efficacy and guide further structural modifications.
Table 1: Examples of Predictive QSAR Models for Halogenated Pyrimidine Derivatives
| Biological Target | Model Type | Key Statistical Parameters | Reference |
| Human Dihydroorotate Dehydrogenase (DHODH) | Bee Algorithm-MLR | Training Set R² = 0.9627; Test Set R² = 0.9185 | nih.gov |
| Hepatitis C Virus (HCV) NS5B Polymerase | MLR | High correlation with six selected descriptors | researchpublish.com |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | MLR & ANN | MLR R² = 0.889; ANN R² = 0.998 | nih.gov |
The foundation of any QSAR/QSPR model is the set of molecular descriptors used. A descriptor is a numerical value that represents a specific physicochemical or structural property of a molecule. nih.gov For halogenated pyrimidines, a wide array of descriptors can be calculated using specialized software like DRAGON and subsequently narrowed down to the most relevant ones for the model. nih.govnih.gov
Descriptor Generation: The process begins with the generation of a large pool of theoretical molecular descriptors, which can be categorized as follows:
0D-Descriptors: Basic counts of atoms and bonds.
1D-Descriptors: Properties like molecular weight and atom-type counts.
2D-Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and 2D-autocorrelation descriptors. researchpublish.com The 2D-autocorrelation descriptors (e.g., Broto-Moreau, Moran, and Geary) describe how a property is distributed across the topological structure of the molecule. researchpublish.com
3D-Descriptors: These descriptors require the 3D coordinates of the atoms and include properties related to molecular shape and electronic fields, such as Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE) descriptors. researchpublish.com
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information on electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net
Descriptor Selection: From the vast number of generated descriptors, a smaller, information-rich subset must be selected to build a simple, robust, and interpretable model. This is a critical step to avoid overfitting and to ensure the descriptors in the final model are independent of one another. nih.gov Common selection methods include:
Stepwise Regression: A systematic method for adding and removing descriptors from a model based on their statistical significance. nih.gov
Genetic Algorithms: An optimization technique inspired by natural selection to evolve the best set of descriptors.
Bee Algorithm: A metaheuristic algorithm used to find the most effective combination of descriptors for a model, which has shown superior performance compared to genetic algorithms in studies of halogenated pyrimidines. nih.gov
For halogenated pyrimidines like this compound, the presence of halogen atoms significantly influences descriptor values related to electronegativity, polarizability, and lipophilicity. Therefore, descriptors that capture these electronic and steric effects are often crucial for a successful QSAR model. Studies on related pyrimidines have identified descriptors like GATS3e (Geary autocorrelation of lag 3, weighted by electronegativity) and RDF descriptors (e.g., RDF020e, RDF040u) as being highly correlated with biological activity. researchpublish.com The selection of such descriptors helps to understand that the distribution of electronegativity and interatomic distances within the molecule are key determinants of its function.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives
| Descriptor Class | Specific Example(s) | Information Encoded | Reference |
| 2D-Autocorrelation | GATS3e | Distribution of atomic electronegativity across the structure | researchpublish.com |
| 3D-MoRSE | Mor16m, Mor32u | 3D structure based on electron diffraction simulation | researchpublish.com |
| Radial Distribution Function (RDF) | RDF085v, RDF020e | Probability distribution of interatomic distances | researchpublish.com |
| Quantum-Chemical | LUMO energy, Density | Electron affinity, molecular compactness | researchgate.net |
| Physicochemical | Octanol/water partition coefficient (logP) | Lipophilicity of the molecule | researchgate.net |
| Constitutional | Number of H-bond acceptors | Hydrogen bonding potential | researchgate.net |
Biological Activity and Mechanistic Studies Excluding Clinical Human Trials
In Vitro Evaluation of Biological Activity Profiles
The in vitro biological activities of pyrimidine (B1678525) derivatives are diverse, with specific substitutions on the pyrimidine and phenyl rings dictating their therapeutic potential. Research on analogs of 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine has revealed activities ranging from enzyme inhibition to cytotoxicity and antimicrobial effects.
Enzyme Inhibition Assays (e.g., kinases, proteases, mPGES-1, 5-lipoxygenase)
Derivatives of chlorophenyl-substituted pyrimidines have been investigated as inhibitors of various enzymes, including kinases, proteases, and enzymes involved in inflammatory pathways.
One area of significant interest is the inhibition of protein kinases. For instance, a series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.gov In this series, the substitution pattern on the 4-anilino ring was found to be a key determinant of both the potency and selectivity of receptor tyrosine kinase (RTK) inhibition. nih.gov
Another important enzyme target for pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. The compound 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine (DDMP) has been identified as a potent inhibitor of DHFR. An enzyme inhibition assay has been developed for the clinical monitoring of DDMP serum levels, highlighting its relevance as a therapeutic agent. nih.gov
Furthermore, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP4), a key enzyme in glucose homeostasis. A lead molecule, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide, emerged as a potent and selective DPP4 inhibitor. nih.gov
In the context of inflammatory enzymes, pyrimidine derivatives have shown potential as inhibitors of cyclooxygenase-2 (COX-2). Additionally, some pyrimidine derivatives have been identified as potent inhibitors of lipoxygenase (LOX). nih.gov The inhibition of these enzymes underscores the anti-inflammatory potential of this class of compounds.
A summary of the enzyme inhibition data for analogs of this compound is presented in Table 1.
Table 1: Enzyme Inhibition by Analogs of this compound
| Compound/Analog Class | Target Enzyme | Activity/Potency | Reference |
|---|---|---|---|
| N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2, EGFR | Potent inhibition, dependent on 4-anilino substitution | nih.gov |
| 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine (DDMP) | Dihydrofolate Reductase (DHFR) | Potent inhibitor | nih.gov |
| (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide | Dipeptidyl Peptidase-4 (DPP4) | Potent and selective inhibitor | nih.gov |
| Pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | Significant inhibition | |
| Pyrimidine derivatives | Lipoxygenase (LOX) | Potent inhibitors | nih.gov |
| 2,5-dichlorophenyl-triazole scaffold | Factor XIIa (FXIIa) | IC₅₀ of ~10 μM |
Receptor Binding Studies and Ligand Efficacy
The interaction of pyrimidine derivatives with various receptors has been a subject of investigation to understand their pharmacological effects. The binding affinity and efficacy of these compounds at specific receptors can elucidate their potential as therapeutic agents for a range of disorders.
Furthermore, the investigation of corticotropin-releasing factor (CRF) type 1 receptor antagonists has revealed the significance of receptor-ligand binding kinetics in determining in vivo efficacy. nih.gov The association and dissociation rates of ligands can vary significantly, impacting the duration of receptor occupancy and subsequent biological response. nih.gov
The broader field of G protein-coupled receptor (GPCR) research has also shown that these receptors can form heteromeric complexes, leading to novel pharmacological properties. frontiersin.org The interaction between different receptor protomers can allosterically modulate ligand binding and signal transduction, offering new avenues for drug design. frontiersin.org
Although direct data is lacking for this compound, the principles derived from these receptor binding studies on other small molecules are applicable and suggest that chlorophenylpyrimidine derivatives could exhibit specific receptor binding profiles depending on their precise substitution patterns.
Cell-Based Assays for Cellular Response and Cytotoxicity in Cell Lines (e.g., cancer cell lines, without human trial data)
The cytotoxic and antiproliferative activities of pyrimidine derivatives against various cancer cell lines have been extensively studied. These assays are crucial for identifying potential anticancer agents and understanding their mechanisms of action at a cellular level.
A study on 1,3-disubstituted thiourea (B124793) derivatives, including a compound with a 3,4-dichlorophenyl substituent, demonstrated significant cytotoxic activity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines, with IC50 values in the low micromolar range. nih.gov Notably, the 3,4-dichlorophenylthiourea derivative exhibited the lowest IC50 of 1.5 µM against SW620 cells and showed favorable selectivity over normal HaCaT cells. nih.gov
Similarly, a series of 4-anilinoquinazoline (B1210976) derivatives were evaluated for their antiproliferative efficacy in breast and colorectal cancer cell lines. mdpi.com One compound, DW-8, which features a 3-chloro-4-fluorophenyl group, displayed the highest anticancer efficacy in colorectal cancer cell lines (HCT116, HT29, and SW620) with IC50 values ranging from 5.80 to 8.50 µM. mdpi.com
Furthermore, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been designed and synthesized as potential anticancer agents, with some analogs showing selective activities against breast and renal cancer cell lines in the National Cancer Institute's 60 human cancer cell line panel. nih.gov The introduction of a chlorine substituent on the phenyl ring of certain heterocyclic scaffolds has also been shown to enhance cytotoxic effects. nih.gov
The antiproliferative activities of various substituted pyrans, which share some structural similarities with the pyrimidine core, have also been examined in human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer cell lines. nih.gov
A summary of the cytotoxic activities of analogs of this compound is presented in Table 2.
Table 2: Cytotoxicity of Analogs of this compound in Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 3,4-dichlorophenylthiourea derivative | SW620 (colon) | 1.5 µM | nih.gov |
| 3,4-dichlorophenylthiourea derivative | SW480 (colon) | Low µM range | nih.gov |
| 3,4-dichlorophenylthiourea derivative | PC3 (prostate) | Low µM range | nih.gov |
| 3,4-dichlorophenylthiourea derivative | K-562 (leukemia) | Low µM range | nih.gov |
| DW-8 (4-anilinoquinazoline with 3-chloro-4-fluorophenyl group) | HCT116 (colon) | 8.50 µM | mdpi.com |
| DW-8 (4-anilinoquinazoline with 3-chloro-4-fluorophenyl group) | HT29 (colon) | 5.80 µM | mdpi.com |
| DW-8 (4-anilinoquinazoline with 3-chloro-4-fluorophenyl group) | SW620 (colon) | 6.15 µM | mdpi.com |
Antimicrobial and Antibiofilm Efficacy Against Specific Pathogens (in vitro models)
The pyrimidine scaffold is a key component of many compounds with antimicrobial properties. Halogenated pyrimidine derivatives, in particular, have demonstrated efficacy against a range of bacterial and fungal pathogens.
A study on 4-chloro-3-nitrophenylthiourea derivatives, including a compound with a 3,4-dichlorophenyl substituent, revealed high antibacterial activity against both standard and hospital strains, with minimum inhibitory concentration (MIC) values as low as 0.5-2 µg/mL. nih.gov This derivative was particularly effective against Gram-positive pathogens and also exhibited antibiofilm potency against methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov
Another class of pyrimidine derivatives, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamines, has been synthesized and screened for antimicrobial activity. researchgate.net These compounds showed sensitivity against some isolates of Staphylococcus aureus, Staphylococcus saprophyticus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net
Furthermore, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides were synthesized and evaluated for their antimicrobial and antifungal activities. nih.gov Some of these compounds showed promising antibacterial and antifungal potential. nih.gov
The fungicidal activity of pyrimidine derivatives has also been explored. For example, 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have been synthesized and shown to possess excellent fungicidal activity against Botrytis cinerea. mdpi.com
A summary of the antimicrobial activities of analogs of this compound is presented in Table 3.
Table 3: Antimicrobial Efficacy of Analogs of this compound
| Compound/Analog Class | Pathogen | MIC/Activity | Reference |
|---|---|---|---|
| 4-chloro-3-nitrophenylthiourea with 3,4-dichlorophenyl substituent | Gram-positive bacteria | 0.5-2 µg/mL | nih.gov |
| 4-chloro-3-nitrophenylthiourea with 3,4-dichlorophenyl substituent | Staphylococcus epidermidis (biofilm) | Potent antibiofilm activity | nih.gov |
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamines | S. aureus, S. saprophyticus, E. coli, K. pneumoniae | Active against some isolates | researchgate.net |
| 2-[[(4-chlorophenyl)sulfonyl]...]-N-(un/substituted)phenylacetamides | Bacteria and fungi | Promising antimicrobial potential | nih.gov |
| 4-phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Excellent fungicidal activity | mdpi.com |
| 4f (pyrimidine-thioether-oxadiazole with 2,4-dichlorophenyl group) | Candida albicans, Candida glabrata | MIC: 8–32 μg/mL |
Molecular Mechanism of Action Elucidation
Understanding the molecular mechanism of action is crucial for the rational design and development of new therapeutic agents. For pyrimidine derivatives, mechanistic studies have often focused on identifying their specific molecular targets.
Target Identification and Validation Strategies (e.g., specific protein targets)
The identification of specific protein targets is a key strategy in elucidating the molecular mechanism of action of a compound. For analogs of this compound, several protein targets have been identified.
As mentioned earlier, various kinases, including VEGFR-2, EGFR, and DPP4, have been identified as targets for different chlorophenyl-substituted pyrimidine analogs. nih.govnih.gov The binding of these compounds to the kinase domain, often in the ATP-binding pocket, leads to the inhibition of their catalytic activity and downstream signaling pathways.
Dihydrofolate reductase (DHFR) is another validated target for pyrimidine derivatives like DDMP. nih.gov The 3,4-dichlorophenyl group of DDMP has been shown to bind tightly to the active site of DHFR, leading to its inhibition.
In the context of antimicrobial activity, bacterial type II topoisomerases have been identified as the target for certain 4-chloro-3-nitrophenylthiourea derivatives. nih.gov The inhibition of these essential enzymes disrupts DNA replication and repair, leading to bacterial cell death.
For pyrimidine-based safeners used in agriculture, the enhanced activity of glutathione (B108866) S-transferases (GSTs) is a primary mechanism of action. These enzymes detoxify herbicides by conjugating them with glutathione, thereby protecting the crop.
These examples demonstrate that the molecular mechanism of action of chlorophenyl-substituted pyrimidines is diverse and dependent on the specific structural features of the molecule, which dictate its interaction with specific protein targets.
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, the key features are the pyrimidine core, the chlorine atom at position 6, and the 2,5-dichlorophenyl group at position 4.
Research on related pyrimidine and quinoline (B57606) structures has consistently shown that the nature and position of halogen and aryl substituents dramatically influence biological potency. nih.gov
Halogen Substituents: The presence of chlorine atoms, as in this compound, is often critical for activity. In studies on analogous 2-arylvinylquinolines, replacing a fluorine atom with a chlorine atom led to a notable enhancement in antiplasmodial activity. nih.gov Similarly, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines, the 6-chloro group was a key component of the active compounds. nih.gov The electronic and steric properties of halogens can significantly affect how the molecule fits into a protein's binding site.
Aryl Substituents: The dichlorophenyl group is a major determinant of the compound's properties. In related series, modifications to the aryl ring have profound effects. For instance, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a pyrido[2,3-d]pyrimidine (B1209978) series resulted in a highly selective inhibitor of a different kinase. researchgate.net The substitution pattern on the phenyl ring (e.g., the 2,5-dichloro arrangement) influences the molecule's conformation and its interaction with hydrophobic pockets in the target protein. Studies on other scaffolds show that adding substituents like nitro, methoxy, or chloro groups to the benzene (B151609) ring can enhance cytotoxic activity. nih.gov
The table below illustrates SAR principles from a study on related 2-arylvinylquinolines, showing how aryl ring substitutions affect antiplasmodial activity.
| Compound ID | Aryl Ring Substituent (R²) | Activity (EC₅₀ in nM) against Dd2 strain |
| 16 | H | 21.0 |
| 29 | 4-F | 4.8 |
| 24 | 2-F | 10.9 |
| 31 | 4-CF₃ | 5.9 |
| 21 | 3,4,5-trimethoxy | 38.6 |
This table is illustrative of SAR principles, adapted from research on 6-fluoro-2-arylvinylquinolines. Data from nih.gov.
To systematically explore SAR, libraries of analogs are designed and synthesized. nih.gov Synthetic strategies often begin with a core structure, such as 2,4-dichloropyrimidine (B19661) or 3-acetyl-2,5-dichlorothiophene, which allows for sequential and regioselective reactions. mdpi.comnih.gov
For a compound like this compound, analogs could be synthesized by:
Varying the Aryl Group: Using different substituted phenylboronic acids in cross-coupling reactions (e.g., Suzuki coupling) with a dichloropyrimidine starting material to introduce a variety of aryl groups at position 6.
Modifying the Pyrimidine Core: Employing substitution reactions to replace the chlorine atom at position 4 with other functional groups, such as amines or alkoxy groups. For example, reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines allows for the creation of a diverse set of analogs. mdpi.com
Building from Scratch: Using condensation reactions, such as the Claisen-Schmidt condensation, to construct the core pyrimidine ring from simpler precursors like chalcones and guanidine, allowing for diversity at multiple positions. ptfarm.pl
The table below outlines a synthetic scheme for creating pyridine (B92270) analogs, demonstrating a common approach for generating compound libraries for SAR studies.
| Precursor A | Precursor B | Reaction Conditions | Product |
| 3-acetyl-2,5-dichlorothiophene | Various aromatic aldehydes | NaOH, EtOH, reflux | Chalcone intermediates |
| Chalcone intermediates | Malononitrile, CH₃ONa | Methanol, reflux | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles |
This table illustrates a synthetic pathway for producing a library of pyridine derivatives for SAR studies, adapted from nih.gov.
Through these systematic modifications and subsequent biological testing, a detailed understanding of the structure-activity relationships for the this compound scaffold can be established, paving the way for the development of optimized compounds.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Analysis for Reaction Monitoring and Structural Insights
Spectroscopic techniques are the cornerstone of molecular characterization, offering non-destructive and highly detailed information about the electronic and structural properties of a compound.
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine and its intermediates or products in a reaction sequence. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Compound | Calculated m/z [M+H]+ | Found m/z [M+H]+ |
| 10-Chloro-2,3-diphenylpyrimido[1,2-b] Indazole | 356.0948 | 356.0949 |
This interactive table showcases the high accuracy of HRMS in determining the mass of a related heterocyclic compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Standard one-dimensional (1D) 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and dichlorophenyl rings, with their chemical shifts and coupling patterns revealing their connectivity.
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural detail by revealing correlations between different nuclei.
COSY: Identifies protons that are coupled to each other, helping to establish the connectivity of atoms within the individual rings.
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the pyrimidine and dichlorophenyl rings.
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are particularly useful for identifying the presence of specific functional groups and for monitoring their transformation during a chemical reaction.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrimidine and benzene (B151609) rings, as well as the C-Cl bonds.
Pyrimidine ring vibrations: Aromatic C-H stretching and C=C/C=N ring stretching vibrations are typically observed in specific regions of the spectrum.
Dichlorophenyl ring vibrations: The substitution pattern on the benzene ring influences the pattern of C-H out-of-plane bending vibrations.
C-Cl vibrations: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the IR spectrum.
Studies on related chloro-substituted nitrogen heterocycles, such as 2-amino-5-chloropyridine (B124133) and 5-chlorocytosine, have demonstrated the utility of FTIR and FT-Raman spectroscopy, often in conjunction with density functional theory (DFT) calculations, to assign the observed vibrational bands accurately. nih.govnih.gov This combined experimental and computational approach allows for a detailed understanding of the molecule's vibrational properties.
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| C=C/C=N Ring Stretch | 1600 - 1400 | FTIR, Raman |
| C-H In-plane Bend | 1300 - 1000 | FTIR |
| C-H Out-of-plane Bend | 900 - 675 | FTIR |
| C-Cl Stretch | 800 - 600 | FTIR, Raman |
This interactive table provides a general overview of the expected vibrational frequencies for key functional groups in a molecule like this compound.
Crystallographic Studies for Solid-State Structure Elucidation
While spectroscopic methods provide invaluable information about a molecule's structure and connectivity, X-ray crystallography offers the definitive determination of its three-dimensional arrangement in the solid state.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular geometry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles.
Although a crystal structure for this compound is not available in the public domain, data for analogous compounds such as 4-Chloro-2-phenylpyrimidine and 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine have been reported. nih.govnih.gov For the latter, the analysis revealed a dihedral angle of 3.99(4)° between the benzene and pyrimidine rings, as well as the presence of intermolecular N—H···N hydrogen bonds that link the molecules into ribbons. nih.gov This level of detail is crucial for understanding intermolecular interactions and packing in the solid state.
| Compound | Crystal System | Space Group | Key Geometric Feature |
| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | Orthorhombic | P bca | Dihedral angle of 3.99(4)° between rings |
This interactive table presents crystallographic data for a related pyrimidine derivative, illustrating the type of information obtained from SC-XRD.
Co-crystallization is a powerful technique used to understand the interactions between a small molecule and a biological macromolecule, such as a protein or enzyme, at the atomic level. This involves forming a crystal of the complex and then using X-ray diffraction to determine its three-dimensional structure. The resulting structure can reveal the precise binding mode of the small molecule, including the specific amino acid residues involved in the interaction, and any conformational changes that occur in the protein upon binding.
While there are no public reports of co-crystallization studies involving this compound, this technique is widely applied in drug discovery and chemical biology to gain mechanistic insights into how a compound exerts its biological effect. For pyrimidine derivatives that show biological activity, co-crystallization with their target protein would be a critical step in understanding their mechanism of action and in guiding the design of more potent and selective analogues.
Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable in the synthesis and analysis of substituted pyrimidines, enabling researchers to ensure the purity of their compounds, monitor the progress of chemical reactions, and isolate specific products.
Preparative and Analytical HPLC for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of pyrimidine derivatives. Its versatility allows for its application in analytical-scale assessments to determine purity and in larger, preparative-scale separations to isolate target compounds from reaction mixtures and impurities.
In a research context, analytical HPLC is frequently employed to monitor the progress of synthesis reactions. For instance, during the preparation of chlorinated pyrimidines, HPLC analysis can determine the percentage of remaining starting materials and the content of the desired chlorinated product in the reaction mixture. google.com This real-time monitoring allows for the precise determination of reaction endpoints, ensuring high conversion rates and yields. Methods have been developed that demonstrate high precision, with analyses showing product purities of 98.6% to 99.8%. google.com
Reverse-phase HPLC (RP-HPLC) is a common mode used for these compounds. The methodology is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.com For Mass Spectrometry (MS) compatible applications, mobile phases typically consist of solvents like acetonitrile (B52724) and water with an acid modifier such as formic acid, which is volatile. sielc.com For non-MS applications, other acids like phosphoric acid may be used. sielc.com The selection of the stationary phase, or column, is critical. A reverse-phase column with low silanol (B1196071) activity, for example, is suitable for analyzing chloropyrimidine compounds. sielc.com
The following table illustrates typical parameters for the analytical HPLC of a chloro-substituted pyrimidine compound.
Table 1: Example Parameters for Analytical HPLC of a Chloropyrimidine Compound
| Parameter | Value/Description |
| Column | Reverse-Phase C18, 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
LC-MS/MS for Pathway Metabolite Identification (in vitro systems)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for identifying metabolites in complex biological matrices. nih.gov In the context of drug discovery and development, in vitro metabolic studies are crucial for understanding how a compound like this compound might be transformed in a biological system. These studies often utilize systems such as liver microsomes, which contain key metabolic enzymes.
The LC-MS/MS method allows for the separation of the parent compound from its metabolites via liquid chromatography, followed by their ionization and detection by tandem mass spectrometry. nih.gov This technique provides high-resolution mass data, enabling the determination of the elemental composition of metabolites and their structural elucidation through fragmentation patterns. nih.gov Researchers have developed robust LC-MS/MS methods capable of quantifying dozens of purine (B94841) and pyrimidine metabolites simultaneously, demonstrating the platform's broad dynamic range and precision. nih.gov The use of stable-isotope-labeled internal standards helps ensure accuracy in quantification. nih.gov
For a compound such as this compound, in vitro incubation with liver microsomes would likely result in several metabolic transformations. Common metabolic pathways for halogenated aromatic compounds include oxidation (hydroxylation), dechlorination, and subsequent conjugation reactions. LC-MS/MS analysis would aim to identify the mass shifts corresponding to these modifications.
The table below outlines potential metabolic transformations for this compound that could be identified using LC-MS/MS in an in vitro system.
Table 2: Potential In Vitro Metabolic Transformations of this compound
| Metabolic Reaction | Description | Expected Mass Shift |
| Hydroxylation | Addition of one hydroxyl (-OH) group to an aromatic ring or the pyrimidine nucleus. | +16 Da |
| Dechlorination | Replacement of a chlorine (-Cl) atom with a hydrogen (-H) atom. | -34 Da |
| Hydroxylation & Dechlorination | Combination of the replacement of a chlorine atom with a hydrogen atom and the addition of a hydroxyl group. | -18 Da |
| Glucuronidation | Conjugation with glucuronic acid, typically occurring after an initial oxidation step. | +176 Da |
These advanced analytical methods are fundamental to characterizing novel chemical entities like this compound, providing critical data on purity, stability, and metabolic fate that informs further research and development. nih.gov
Applications in Chemical Biology and Material Science Excluding Clinical Applications
Role as Chemical Probes for Biological Pathway Interrogation
While 4-chloro-6-(2,5-dichlorophenyl)pyrimidine is primarily a building block, its derivatives are instrumental as chemical probes to investigate and understand complex biological pathways. The pyrimidine (B1678525) scaffold is a common feature in molecules designed to interact with specific biological targets, thereby allowing researchers to dissect cellular processes.
Derivatives of chlorophenyl-pyrimidines serve as potent and selective inhibitors for various enzymes, particularly kinases. For instance, 2,4,5-trisubstituted pyrimidines have been identified as dual inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6, which are crucial for the parasite's life cycle. nih.gov By using such inhibitors, researchers can probe the specific roles these kinases play in parasite development, invasion of host cells, and circadian rhythms. nih.gov The core structure, often derived from a key intermediate like 4-chloro-6-substituted phenyl pyrimidine, is systematically modified to achieve high potency and selectivity for the target of interest. ambeed.com
Furthermore, pyrimidine-based compounds have been developed to modulate other critical cellular components. A notable example is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), a potent, state-dependent sodium channel blocker. scispace.com Such molecules are invaluable tools for studying the function of voltage-gated sodium channels in neuronal excitability and their role in pathological conditions like chronic pain. scispace.com The ability to synthesize libraries of these compounds, stemming from versatile intermediates, is key to developing probes that can elucidate the function of specific proteins within a complex biological system.
Scaffold for Design of Novel Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators)
The chemical structure of this compound makes it an exemplary scaffold for the synthesis of novel bioactive molecules. The chlorine atom at the 4-position of the pyrimidine ring is a key functional group, acting as a leaving group that can be readily displaced by various nucleophiles such as amines and thiols. growingscience.com This reactivity allows for the systematic introduction of diverse chemical moieties, a cornerstone of modern medicinal chemistry and drug discovery.
This compound serves as a key intermediate in the synthesis of 4-phenylamino-6-phenyl-pyrimidine derivatives, which are common core structures for numerous important enzyme inhibitors. ambeed.com The versatility of the scaffold is further enhanced by its ability to participate in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. growingscience.comresearchgate.net This enables the formation of carbon-carbon bonds, linking the pyrimidine core to other aryl or heteroaryl groups to create more complex and potent molecules, such as biaryl compounds. growingscience.comresearchgate.net
The strategic modification of the pyrimidine scaffold has led to the discovery of molecules with highly specific biological activities. Structure-activity relationship (SAR) studies on pyrimidine derivatives have yielded potent inhibitors for a range of targets. For example, modifications at the 5-position of the pyrimidine ring can modulate kinase activity, with halogen substitutions proving particularly effective for enhancing potency against the Plasmodium falciparum kinase PfGSK3. nih.gov This highlights how the pyrimidine core can be systematically decorated to fine-tune interactions with a protein's binding site.
Below is a data table showcasing various bioactive molecules built upon a substituted pyrimidine scaffold.
| Derivative Class | Example Compound/Series | Biological Target/Activity |
| Phenylamino-pyrimidines | 4-Phenylamino-6-phenyl-pyrimidine derivatives | Enzyme inhibitors ambeed.com |
| Trisubstituted Pyrimidines | 2,4,5-Trisubstituted pyrimidine analogues | Dual inhibitors of PfGSK3/PfPK6 kinases nih.gov |
| Pyrimidine-4-carboxamides | 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide | State-dependent sodium channel blocker scispace.com |
| Pyrido[2,3-d]pyrimidines | Various synthesized derivatives | Lipoxygenase (LOX) inhibitors nih.gov |
This table is generated based on data from scientific research articles.
Potential in Agrochemical Research (e.g., herbicides, fungicides, insecticides based on in vitro or model organism studies)
The pyrimidine nucleus is a well-established pharmacophore in agrochemicals, and derivatives of 4-chloro-6-arylpyrimidines show significant promise in this sector. researchgate.net Research has demonstrated the potential of these compounds in developing new fungicides, herbicides, and herbicide safeners. researchgate.netniscpr.res.in
In one study, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine analogues were synthesized using fenclorim, a commercial herbicide safener with known fungicidal properties, as a lead compound. researchgate.netniscpr.res.in Several of these new derivatives exhibited potent fungicidal activity against significant plant pathogens. For example, certain compounds showed superior activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris when compared to the commercial fungicide pyrimethanil. researchgate.netniscpr.res.in This demonstrates the potential of the 4-chloro-6-arylpyrimidine scaffold for developing novel crop protection agents.
The fungicidal efficacy of these compounds was evaluated in vitro, with results indicating that the nature of the substituent on the phenoxy ring plays a critical role in determining the spectrum and potency of activity.
| Compound | Fungicidal Activity vs. S. sclerotiorum (EC₅₀ in mg/L) | Fungicidal Activity vs. T. cucumeris (EC₅₀ in mg/L) |
| Compound 11 * | 1.83 | 12.34 |
| Pyrimethanil (Control) | 1.91 | 1.25 |
| Fenclorim (Lead) | >100 | 48.21 |
| Compound 11 is a specific 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivative from the cited study. niscpr.res.in |
Beyond fungicides, related structures are being explored as herbicides. Research into open-chain 4-chloro-2-arylpyrimidines has identified novel chemotypes with high herbicidal activity. researchgate.net These compounds function by inhibiting key plant enzymes such as phytoene (B131915) desaturase (PDS) and solanesyl diphosphate (B83284) synthase (SPS), representing a potential dual mode of action. researchgate.net Additionally, pyrimidine derivatives like diclosulam (B129774) are used commercially for controlling broadleaf weeds. gsconlinepress.com The broad biological activity of the pyrimidine family also extends to potential insecticidal applications, making this class of compounds a highly valuable scaffold in ongoing agrochemical research. researchgate.net
Exploitation in Material Science (e.g., dyes, optoelectronics, theoretical applications)
The electron-deficient nature of the pyrimidine ring makes it an attractive component for the design of advanced organic materials with applications in dyes and optoelectronics. researchgate.net While direct material science applications of this compound are not extensively documented, the broader class of pyrimidine derivatives is actively being exploited in this field.
Dyes and Pigments: Pyrimidine-based structures have been incorporated into novel azo dyes. niscpr.res.in For example, quinoline-substituted pyrimidine heterocyclic azo dyes have been synthesized and their performance evaluated for dyeing fabrics like cotton and silk, exhibiting a range of hues with good to excellent fastness properties. niscpr.res.in Furthermore, donor-π-acceptor (D–π–A) type dyes using a pyrimidine unit as the electron-accepting group have been developed. researchgate.net These dyes show interesting photophysical properties, including fluorescence that is highly dependent on solvent polarity, and are considered potential photosensitizers for dye-sensitized solar cells (DSSCs). researchgate.net
Optoelectronics: The π-deficient pyrimidine core is widely used as a building block for organic electronic materials, particularly for organic light-emitting diodes (OLEDs). researchgate.net Its ability to function as an electron acceptor is crucial in creating "push-pull" molecular architectures that facilitate internal charge transfer upon excitation, a key process for luminescence. researchgate.net
Researchers have developed butterfly-shaped thermally activated delayed fluorescence (TADF) emitters for OLEDs by integrating an electron-donating unit with a pyrimidine acceptor. nih.gov Studies have shown that modifying the substituent at the 2-position of the pyrimidine ring allows for fine-tuning of the material's emissive characteristics and energy levels. nih.gov This optimization has led to the fabrication of highly efficient green OLEDs with an external quantum efficiency approaching 25% and reduced efficiency roll-off at high brightness, demonstrating the practical potential of pyrimidine-based materials. nih.gov
Theoretical Applications: The unique electronic properties of halogenated aryl heterocycles have also prompted theoretical investigations into their potential for applications such as non-linear optics (NLO). Density functional theory (DFT) calculations are used to predict the chemical reactivity and NLO effects of complex molecules containing dichlorophenyl and heterocyclic moieties. researchgate.net Such theoretical studies help in understanding charge distribution and predicting the bioactivity and material properties of novel compounds, guiding the rational design of new functional materials. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. mdpi.com Traditional methods, while effective, often involve harsh conditions or the use of catalysts that are not environmentally friendly. nih.gov Future research is increasingly focused on developing "green" and sustainable synthetic routes. This includes the use of more benign solvents, energy-efficient reaction conditions such as microwave assistance, and the development of reusable catalysts. nih.govnih.gov
A significant area of interest is the application of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, which have proven effective in synthesizing a variety of pyrimidine derivatives. mdpi.comnih.govresearchgate.net These methods offer a high degree of control over the final structure, allowing for the precise introduction of various functional groups. nih.gov For instance, the synthesis of 4-chloro-6-substituted phenyl pyrimidines, key intermediates for many enzyme inhibitors, has been achieved using conventional heating and microwave assistance, with the outcome dependent on the substituents on the phenyl ring. nih.gov
Investigation of New Biological Targets and Pathways for Pyrimidine Derivatives
Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comgsconlinepress.comnih.gov The structural diversity achievable with the pyrimidine scaffold allows for the fine-tuning of its interaction with various biological targets. mdpi.comresearchgate.net
Future research will likely focus on identifying and validating novel biological targets for pyrimidine compounds. This involves moving beyond well-established targets and exploring new pathways implicated in disease. For example, while many pyrimidine-based drugs target enzymes like kinases and dihydrofolate reductase, there is potential to discover inhibitors for other enzyme classes or even for protein-protein interactions. gsconlinepress.comnih.gov
The investigation into the pyrimidine salvage pathway as a target in cancer therapy is a noteworthy example of exploring new therapeutic avenues. mdpi.com While de novo pyrimidine synthesis has been a long-standing target, cancer cells can develop resistance by utilizing salvage pathways. mdpi.com Targeting these salvage pathways, either alone or in combination with inhibitors of de novo synthesis, represents a promising strategy to overcome drug resistance. mdpi.com
Furthermore, the role of pyrimidine derivatives in modulating the immune system is an area ripe for exploration. The discovery of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target TLR4-TLR4* homodimerization highlights the potential of these compounds to act as immunomodulators for treating inflammatory diseases. nih.gov As our understanding of complex diseases deepens, so too will the opportunities to identify new biological targets and pathways for pyrimidine derivatives.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (excluding drug development to clinical stages)
Key Applications of AI in Early Chemical Discovery:
| Application | Description |
|---|---|
| De Novo Molecular Design | Generative AI models can design novel molecular structures with desired properties, exploring vast chemical spaces to identify promising candidates. patsnap.comyoutube.com |
| Property Prediction | AI algorithms can predict various molecular properties, including bioactivity, ADME (absorption, distribution, metabolism, and excretion), and toxicity, with increasing accuracy. elsevier.com |
| Virtual Screening | AI-enhanced virtual screening can rapidly evaluate large chemical libraries to prioritize compounds that are most likely to interact with a specific biological target. patsnap.com |
Exploration of Structure-Based Design Approaches for Enhanced Selectivity and Potency
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. cardiff.ac.uknih.gov This approach is particularly relevant for pyrimidine derivatives, where subtle structural modifications can lead to significant changes in biological activity. nih.govacs.org
The core principle of structure-based design is to optimize the interactions between a ligand and its target protein. This can involve designing compounds that form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with key residues in the binding site. For example, the design of selective JAK3 inhibitors from pyrimidine-4,6-diamine derivatives was guided by the desire to interact with a unique cysteine residue in the JAK3 active site. nih.gov This led to the development of a compound with excellent inhibitory activity and high selectivity. nih.gov
Molecular docking and molecular dynamics simulations are essential computational tools in structure-based design. cardiff.ac.ukrsc.org These methods can predict the binding mode of a compound and provide insights into the structural basis for its activity and selectivity. cardiff.ac.uk For instance, molecular docking was used to rationalize the selectivity of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, revealing how different substituents interact with the binding sites of CDK9 versus other kinases. cardiff.ac.uk
By combining synthetic chemistry with computational modeling, researchers can iteratively refine the structure of a lead compound to improve its potency and selectivity. nih.govnih.gov This approach has been successfully applied to develop potent inhibitors for a variety of targets, including Abl kinase and CSF1R. mdpi.comnih.gov The continued application of structure-based design principles will be crucial for developing the next generation of highly selective and potent pyrimidine-based therapeutic agents.
Multi-omics Approaches to Understand Cellular Perturbations Induced by the Compound (in vitro)
To fully understand the biological effects of a compound like 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine, it is essential to investigate its impact on the entire cellular system. Multi-omics approaches, which involve the simultaneous analysis of different molecular layers such as the genome, transcriptome, proteome, and metabolome, provide a holistic view of cellular perturbations. mdpi.com
When a cell is exposed to a compound, it can trigger a cascade of changes across these different "omes." For example, the compound might alter gene expression (transcriptomics), leading to changes in protein levels (proteomics), which in turn can affect metabolic pathways (metabolomics). By integrating data from these different levels, researchers can construct detailed perturbation networks that reveal the compound's mechanism of action. biorxiv.orgnih.gov
Single-cell multi-omics technologies have further revolutionized this field by allowing researchers to study cellular heterogeneity in response to a compound. mdpi.com This is particularly important in complex biological systems like the tumor microenvironment, where different cell types can respond differently to the same treatment. mdpi.com
In the context of pyrimidine derivatives, multi-omics studies can be used to:
Identify the primary molecular targets of the compound.
Elucidate mechanisms of drug resistance.
Discover biomarkers that can predict a cell's sensitivity to the compound.
For example, a machine learning-based pyrimidine metabolism-related signature (PMRS) was developed using multi-omics and single-cell analysis to predict the prognosis of lung adenocarcinoma patients. nih.gov This demonstrates the power of integrating multi-omics data with computational approaches to gain deeper insights into the role of pyrimidine metabolism in disease. nih.gov As these technologies become more accessible, their application will be instrumental in deconvoluting the complex cellular responses to novel chemical entities. biorxiv.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
